molecular formula C31H31NO3S B560085 GPR40 Activator 1

GPR40 Activator 1

Número de catálogo: B560085
Peso molecular: 497.6 g/mol
Clave InChI: YSVQUSMRABAJAR-VWLOTQADSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GPR40 Activator 1 (Cat. No. HY-13971) is a synthetic small-molecule agonist targeting the G-protein coupled receptor 40 (GPR40/FFAR1), a receptor implicated in glucose-dependent insulin secretion. It is characterized by high purity (>98%) and has demonstrated potent agonistic activity in preclinical studies . The compound activates GPR40 via the Gαq/11 signaling pathway, leading to intracellular calcium mobilization and enhanced insulin secretion in pancreatic β-cells, particularly under hyperglycemic conditions . Unlike sulfonylureas, which carry a risk of hypoglycemia, this compound modulates insulin release in a glucose-sensitive manner, making it a promising candidate for type 2 diabetes therapy .

Métodos De Preparación

Synthetic Routes for GPR40 Activator 1

Initial Synthesis via Hetero Diels-Alder Cycloaddition

The first synthetic pathway for this compound (referred to as Compound 24 in primary literature) involves a hetero Diels-Alder cycloaddition as a key step . The synthesis begins with the preparation of intermediate 37 (a dienophile) and biaryl styrene 40 (a diene). Heating these components under conditions described by Chiba et al. facilitates a [4+2] cycloaddition, yielding chroman derivative 41 as a 1:1 mixture of diastereomers at the benzylic stereocenter. Subsequent hydrolysis with lithium hydroxide (LiOH) generates the carboxylic acid intermediate, which is purified via supercritical fluid chromatography (SFC) using an AD-H chiralpak column with 60% isopropanol in CO₂ and 0.2% diisopropylamine . This step isolates the active enantiomer (24 ) with high stereochemical purity.

Key Reaction Conditions:

  • Diels-Alder Reaction : Conducted at elevated temperatures (exact value unspecified) in a polar aprotic solvent.

  • Hydrolysis : LiOH in a hydroalcoholic solution (e.g., THF/water).

  • Purification : SFC with AD-H chiralpak, 60% IPA/CO₂, 0.2% DIPA.

This route provided sufficient material for early-stage pharmacological studies but faced scalability challenges due to moderate yields and the need for laborious diastereomer separation .

Improved Synthesis via Suzuki Cross-Coupling and Asymmetric Hydrogenation

To address scalability, an optimized route was developed (Scheme 2 in source ). The revised pathway employs a Suzuki-Miyaura cross-coupling between vinyl tosylate 43 and 3-benzyloxyphenyl boronic acid, forming cinnamate 44 in high yield . This intermediate undergoes asymmetric hydrogenation using a chiral catalyst (unspecified, but likely a ruthenium- or rhodium-based complex) to install the stereocenter at the benzylic position. The hydrogenated product is then deprotected under acidic conditions to reveal the phenol group, followed by coupling with a sulfur-containing bicyclic amine moiety. Final hydrolysis of the ester group yields 24 with improved enantiomeric excess (>98%) and reduced side products .

Advantages Over Initial Route:

  • Higher Throughput : Suzuki coupling and hydrogenation steps are amenable to large-scale production.

  • Stereochemical Control : Asymmetric hydrogenation eliminates the need for SFC separation.

  • Yield Improvement : Multigram quantities of 24 were synthesized for chronic in vivo studies .

Analytical Characterization

Structural Confirmation

The structure of 24 was confirmed via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) . Key spectral data include:

  • ¹H NMR : Signals at δ 7.0–6.6 ppm (aromatic protons), δ 4.0–3.8 ppm (chroman oxygen-linked methylene), and δ 2.5–1.2 ppm (aliphatic chain and cyclopropane).

  • HRMS : m/z 497.65 [M+H]⁺, consistent with the molecular formula C₃₁H₃₁NO₃S .

Purity and Enantiomeric Excess

Reverse-phase HPLC with UV detection (λ = 254 nm) confirmed a purity of >99% for the final compound . Chiral SFC analysis verified an enantiomeric excess of >98% for the active (R)-enantiomer .

Preclinical Evaluation of Synthesis Methods

In Vivo Efficacy

In oral glucose tolerance tests (oGTT) using Goto Kakizaki rats, 24 demonstrated sustained glucose-lowering effects at a dose of 10 mg/kg, with a plasma concentration of 3.1 μM . Chronic administration over 28 days showed no tachyphylaxis, underscoring the robustness of the synthesis in producing biologically active material .

Comparative Pharmacokinetics

A comparison of 24 with earlier partial agonists (e.g., TAK-875) revealed superior efficacy in GLP-1 secretion and insulinotropic activity, attributed to its agoPAM mechanism and optimized pharmacokinetic profile .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Activador GPR40 1 experimenta varias reacciones químicas, incluyendo:

    Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados.

    Reducción: También puede experimentar reacciones de reducción para producir formas reducidas.

    Sustitución: El Activador GPR40 1 puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes:

    Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

    Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

    Sustitución: Las condiciones para las reacciones de sustitución varían dependiendo de los grupos funcionales involucrados, pero a menudo incluyen el uso de catalizadores y solventes apropiados.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxidados con grupos funcionales adicionales que contienen oxígeno, mientras que la reducción puede producir formas más simples, hidrogenadas del compuesto .

Aplicaciones Científicas De Investigación

Type II Diabetes Management

GPR40 Activator 1 has shown promise in improving glycemic control in various preclinical models. For instance, studies have demonstrated that administration of GPR40 agonists leads to enhanced insulin secretion and improved glucose tolerance in rodent models, such as high-fat diet-induced obesity and streptozotocin-induced diabetes . The unique mechanism of action allows for effective management of blood glucose levels without causing hypoglycemia, making it an attractive target for therapeutic development.

Key Findings:

  • Increased Insulin Secretion: GPR40 activation significantly boosts insulin release from pancreatic β-cells when glucose levels are elevated .
  • Improved Glucose Tolerance: GPR40 agonists have been shown to enhance glucose tolerance during oral glucose tolerance tests (OGTT) and intraperitoneal glucose tolerance tests (IPGTT) in animal models .
  • Reduced Lipotoxicity: Unlike free fatty acids, which can impair β-cell function over time, GPR40 agonists do not exhibit such toxic effects, thus preserving β-cell health during chronic treatment .

Study on AM-1638

A study investigating the full agonist AM-1638 demonstrated its efficacy in enhancing glucose-stimulated insulin secretion (GSIS) in both mouse and human islets. The compound exhibited improved pharmacokinetic profiles and was effective in lowering blood glucose levels in diabetic rodent models. The findings suggest that GPR40 full agonists like AM-1638 can provide a powerful mechanism for maintaining glycemic control without the risk of hypoglycemia .

Study on Compound 1

Another significant study reported on a synthetic full agonist known as Compound 1. This compound was shown to dose-dependently increase plasma insulin levels and improve glucose metabolism through GPR40-mediated pathways. The study confirmed that the incretin hormones GLP-1 and GIP were significantly elevated following administration, indicating a potential dual benefit for enhancing insulin secretion and promoting gut hormone release .

Comparative Data Table

Compound Mechanism Effects on Insulin Secretion Impact on Glucose Tolerance Lipotoxicity
This compoundFull agonist; activates Gαq & GαsSignificant increaseImprovedMinimal
AM-1638Full agonistEnhanced GSISEffectiveNone
Compound 1Full agonistIncreased plasma insulinRobust improvementNone

Comparación Con Compuestos Similares

Potency and Selectivity

GPR40 Activator 1 exhibits distinct potency compared to other agonists (Table 1):

  • GPR40 Agonist 1 (HY-111359) : A full agonist with EC₅₀ values of 2 nM (hGPR40) and 17 nM (rGPR40), indicating superior human receptor affinity .
  • AM-4668 (HY-12585) : EC₅₀ of 3.6 nM (A9 cells) and 36 nM (CHO cells), showing species-dependent variability .
  • TAK-875 (Fasiglifam) : A clinical-stage agonist with efficacy comparable to sulfonylureas in phase II trials but discontinued due to hepatotoxicity .

Selectivity :

  • This compound’s selectivity profile remains uncharacterized in the evidence. In contrast, GW-1100 (a GPR40 antagonist) and GW9508 (dual GPR40/GPR120 agonist) highlight the importance of receptor specificity. GW9508’s broad activity may increase off-target risks, whereas GPR40 Activator 2 (HY-12647) and AM-4668 are reported as selective .

Structural and Pharmacological Features

  • This compound: Structure undisclosed but likely distinct from natural fatty acids (e.g., palmitic acid) and synthetic scaffolds like indole propanoic acid derivatives (e.g., compounds 8h, 8i) or benzofuran acetic acids .
  • TAK-875: Features a phenylpropanoic acid backbone with a thiazole ring, optimized for prolonged receptor engagement .
  • AMG 837 : Contains a tetrazole group to enhance polarity and pharmacokinetics .

Clinical and Preclinical Status

Compound EC₅₀ (nM) Selectivity Clinical Stage Key Findings
This compound Not reported Uncharacterized Preclinical Potent in vitro activity
TAK-875 6–14 (hGPR40) Selective Phase III (halted) HbA1c reduction without hypoglycemia
AMG 837 13 (hGPR40) Selective Preclinical Favorable PK profile
GW-9508 60–80 (hGPR40) Dual (GPR40/120) Preclinical Pro-inflammatory risks

Therapeutic Advantages and Limitations

  • Advantages of this compound: Glucose-dependent action minimizes hypoglycemia risk.
  • Limitations : Lack of clinical data and unclear safety profile. By comparison, TAK-875’s hepatotoxicity underscores the need for rigorous toxicity screening .
  • Competitors : AM-4668 and GPR40 Agonist 2 (HY-U00395) offer alternative scaffolds but lack translational momentum .

Actividad Biológica

GPR40 (also known as FFAR1) is a G-protein-coupled receptor (GPCR) primarily activated by long-chain fatty acids. Its activation plays a crucial role in various biological processes, particularly in glucose metabolism and insulin secretion. This article delves into the biological activity of GPR40 Activator 1, examining its mechanisms, effects, and potential therapeutic applications based on recent research findings.

GPR40 activation initiates several intracellular signaling pathways that are pivotal for its biological effects:

  • Calcium Signaling : GPR40 activation leads to the release of intracellular calcium stores, which is essential for insulin secretion from pancreatic β-cells. The mechanism involves the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This process enhances glucose-induced insulin secretion (GIIS) through store-operated calcium entry (SOCE) pathways mediated by proteins like STIM1 and Orai1 .
  • Neurogenesis : In addition to its role in metabolism, GPR40 is implicated in neurogenic processes within the hypothalamus. Activation of GPR40 has been shown to stimulate cell proliferation and survival in hypothalamic neurons via p38 MAPK and brain-derived neurotrophic factor (BDNF) signaling pathways. This suggests a broader role for GPR40 in regulating energy homeostasis beyond insulin secretion .

Insulin Secretion and Glucose Metabolism

Numerous studies have demonstrated that GPR40 agonists significantly enhance insulin secretion in response to glucose. For instance, the agonist TAK-875 has shown efficacy comparable to traditional diabetes medications like glimepiride, effectively lowering both fasting and postprandial blood glucose levels without causing hypoglycemia .

The following table summarizes key findings from various studies on GPR40 activators:

StudyCompoundModelKey Findings
TAK-875Human Clinical TrialsReduced HbA1c levels significantly; comparable efficacy to glimepiride.
AP8Rodent ModelsDecreased food intake, improved hyperglycemia, and weight loss; mediated through GLP-1 induction.
TUG905Mouse ModelsIncreased hypothalamic neurogenesis; enhanced expression of neuronal markers MAP2 and DCX.

Case Studies

  • Clinical Trials with TAK-875 : In phase II trials, patients with type 2 diabetes treated with TAK-875 exhibited significant reductions in HbA1c levels over 12 weeks compared to placebo controls. The compound was well-tolerated, indicating its potential as a safe therapeutic option for managing diabetes .
  • Neurogenic Effects of TUG905 : Research involving TUG905 highlighted its ability to promote hypothalamic neurogenesis in mice. This effect was potentiated when combined with BDNF, suggesting that GPR40 activation may play a role in neuroprotection and cognitive function related to metabolic health .

Therapeutic Implications

The biological activity of GPR40 activators presents promising therapeutic avenues for conditions such as type 2 diabetes and obesity:

  • Diabetes Management : GPR40 agonists like TAK-875 are being explored as glucose-dependent insulin secretagogues that can provide effective glycemic control without the risk of hypoglycemia associated with some other diabetes medications .
  • Obesity Treatment : The ability of GPR40 activation to regulate appetite and energy expenditure positions it as a target for obesity treatment strategies. Agonists that enhance GLP-1 secretion could help in weight management by promoting satiety .

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying GPR40 activation mechanisms?

To investigate GPR40 activation, researchers commonly employ:

  • In vitro models : Human embryonic kidney (HEK293) cells transfected with GPR40 for calcium flux assays or cAMP measurement .
  • In vivo models : Rodent studies to assess metabolic outcomes (e.g., glucose tolerance tests in diabetic mice) or neuroprotective effects in neurodegenerative disease models .
  • Tissue samples : Immunohistochemical analysis of GPR40 expression in clinical specimens (e.g., colorectal cancer tissues) to correlate receptor activity with disease progression .

Q. How can researchers validate the specificity of GPR40 Activator 1 in cellular assays?

Validation requires:

  • Antagonist controls : Co-administration with GPR40 antagonists (e.g., DC260126) to confirm signal blockade .
  • Calcium imaging : Monitoring intracellular calcium levels, a downstream marker of GPR40 activation via the Gq pathway .
  • Knockdown/knockout models : siRNA-mediated GPR40 silencing or CRISPR-Cas9 knockout to verify target dependence .

Q. What statistical methods are critical for analyzing GPR40 expression data in clinical cohorts?

  • Spearman’s rank correlation : To assess associations between GPR40 expression and biomarkers (e.g., blood triglyceride levels) .
  • Kaplan-Meier survival analysis : For evaluating prognostic significance in cancer studies .
  • Multivariate Cox regression : To control for confounding variables (e.g., metastasis status) in survival outcomes .

Advanced Research Questions

Q. How can computational methodologies enhance the design of novel GPR40 activators?

Advanced strategies include:

  • Pharmacophore modeling : Identifying critical chemical features for receptor binding using tools like Schrödinger’s Phase .
  • Molecular dynamics (MD) simulations : Assessing ligand-receptor stability and conformational changes over time (e.g., 100-ns simulations in lipid bilayers) .
  • Free energy calculations : Predicting binding affinities via molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) .

Q. How should researchers address contradictory findings between in vitro and in vivo efficacy of this compound?

Contradictions may arise due to:

  • Pharmacokinetic variability : Poor bioavailability or tissue penetration in vivo. Mitigate via pharmacokinetic profiling (e.g., plasma half-life, tissue distribution studies) .
  • Off-target effects : Use proteome-wide screening (e.g., kinase panels) to exclude unintended interactions .
  • Model limitations : Validate in vivo results with human tissue-derived organoids or patient-derived xenografts (PDX) .

Q. What integrative approaches can resolve discrepancies in GPR40’s role in cancer versus metabolic diseases?

  • Multi-omics integration : Combine transcriptomics (RNA-seq of GPR40-activated cells) with lipidomics to identify context-dependent signaling pathways .
  • Pathway enrichment analysis : Tools like DAVID or Metascape to highlight disease-specific networks (e.g., Wnt/β-catenin in cancer vs. insulin secretion in metabolism) .
  • Clinical stratification : Subgroup analysis based on comorbidities (e.g., diabetes in cancer patients) to isolate GPR40’s dual roles .

Q. How can researchers optimize experimental reproducibility in GPR40 activation studies?

  • Standardized protocols : Detailed methods for cell culture (e.g., passage number, serum conditions) and agonist dosing .
  • Blinded analysis : Independent validation of immunohistochemistry scoring or survival data to reduce bias .
  • Data transparency : Deposit raw data (e.g., microscopy images, MD trajectories) in repositories like Zenodo or Figshare .

Q. Methodological Considerations

  • Ethical compliance : Ensure animal study protocols adhere to institutional guidelines (e.g., ARRIVE 2.0 standards) .
  • Machine learning integration : Train classifiers on high-throughput screening data to predict novel activators .
  • Structural biology : Co-crystallization of GPR40 with activators (e.g., using lipidic cubic phase techniques) to resolve binding motifs .

Propiedades

IUPAC Name

(3S)-3-[4-[[5-(spiro[indene-1,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31NO3S/c1-2-5-25(20-30(33)34)23-8-10-26(11-9-23)35-22-28-13-12-27(36-28)21-32-18-16-31(17-19-32)15-14-24-6-3-4-7-29(24)31/h3-4,6-15,25H,16-22H2,1H3,(H,33,34)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVQUSMRABAJAR-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCC4(CC3)C=CC5=CC=CC=C45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCC4(CC3)C=CC5=CC=CC=C45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.